molecular formula C10H7F3INO B1456968 6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one CAS No. 1228774-15-9

6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one

Cat. No. B1456968
M. Wt: 341.07 g/mol
InChI Key: OAACKFCTYOSPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial, etc.).



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reaction conditions, and the steps involved in the synthesis.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, stability, and reactivity.


Safety And Hazards

This would involve studying the safety and hazards associated with the compound. This could include its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.


Please note that this is a general outline and the specific details would depend on the specific compound being analyzed. For “6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one”, you would need to consult the relevant scientific literature or databases for detailed information. If this compound is novel or not widely studied, it may be necessary to conduct original research to obtain this information.


properties

IUPAC Name

6-iodo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3INO/c11-10(12,13)5-15-4-6-1-2-7(14)3-8(6)9(15)16/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAACKFCTYOSPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)C(=O)N1CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 2
Reactant of Route 2
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 3
Reactant of Route 3
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 4
Reactant of Route 4
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 5
Reactant of Route 5
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Reactant of Route 6
Reactant of Route 6
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.